Cas no 941909-92-8 (N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide)

N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide is a synthetic organic compound featuring a quinoline core substituted with a phenylpiperazine moiety and an N-benzyl acetamide side chain. This structure confers potential pharmacological relevance, particularly in targeting central nervous system (CNS) receptors due to the phenylpiperazine pharmacophore, commonly associated with neurotransmitter modulation. The quinoline scaffold enhances binding affinity, while the benzyl acetamide group may improve solubility and bioavailability. Its multi-functional design makes it a candidate for research in neuropharmacology, particularly for studying serotonin or dopamine receptor interactions. The compound's well-defined synthetic pathway allows for consistent purity, supporting reliable experimental outcomes in preclinical studies.
N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide structure
941909-92-8 structure
Product name:N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide
CAS No:941909-92-8
MF:C28H28N4O2
Molecular Weight:452.547526359558
CID:6013958
PubChem ID:16809450

N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide
    • Acetamide, N-(phenylmethyl)-2-[[2-(4-phenyl-1-piperazinyl)-8-quinolinyl]oxy]-
    • 941909-92-8
    • N-benzyl-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
    • AKOS024631899
    • N-benzyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
    • N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
    • F2255-1168
    • インチ: 1S/C28H28N4O2/c33-27(29-20-22-8-3-1-4-9-22)21-34-25-13-7-10-23-14-15-26(30-28(23)25)32-18-16-31(17-19-32)24-11-5-2-6-12-24/h1-15H,16-21H2,(H,29,33)
    • InChIKey: ORAWMIWDXMWJOX-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)COC1=C2C(=CC=C1)C=CC(N1CCN(C3=CC=CC=C3)CC1)=N2

計算された属性

  • 精确分子量: 452.22122615g/mol
  • 同位素质量: 452.22122615g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 626
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.7Ų
  • XLogP3: 5

じっけんとくせい

  • 密度みつど: 1.229±0.06 g/cm3(Predicted)
  • Boiling Point: 733.2±60.0 °C(Predicted)
  • 酸度系数(pKa): 14.38±0.46(Predicted)

N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide Pricemore >>

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F2255-1168-4mg
N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
941909-92-8 90%+
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Life Chemicals
F2255-1168-50mg
N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
941909-92-8 90%+
50mg
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Life Chemicals
F2255-1168-10μmol
N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
941909-92-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2255-1168-30mg
N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
941909-92-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2255-1168-3mg
N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
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F2255-1168-2μmol
N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
941909-92-8 90%+
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F2255-1168-20μmol
N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
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Life Chemicals
F2255-1168-25mg
N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
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Life Chemicals
F2255-1168-5mg
N-benzyl-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
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Life Chemicals
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N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide 関連文献

N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamideに関する追加情報

Introduction to N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide (CAS No. 941909-92-8)

N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 941909-92-8, represents a novel molecular entity with a unique structural framework that combines elements of quinoline and piperazine moieties, making it a promising candidate for further exploration in drug discovery and development.

The structural composition of N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide is characterized by a benzyl group attached to an acetamide moiety, which is further linked to a quinoline ring system. The presence of the 4-phenylpiperazine group introduces a significant pharmacophoric element, known for its role in modulating various biological pathways. This structural feature positions the compound as a potential therapeutic agent in the treatment of neurological and cardiovascular disorders.

In recent years, there has been a surge in research focused on developing novel therapeutics targeting central nervous system (CNS) disorders. The quinoline scaffold, particularly derivatives of 8-hydroxyquinoline, has been extensively studied for its potential neuroprotective and anti-inflammatory properties. The integration of this scaffold with the 4-phenylpiperazine moiety in N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide suggests that it may exhibit enhanced pharmacological activity, particularly in modulating neurotransmitter systems involved in conditions such as depression, anxiety, and Parkinson's disease.

Moreover, the benzyl group in the compound's structure contributes to its solubility and bioavailability, which are critical factors in drug formulation and delivery. The acetamide moiety further enhances the compound's metabolic stability, ensuring prolonged circulation and sustained therapeutic effects. These features make N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide an attractive candidate for further preclinical and clinical investigations.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of this compound with biological targets. Studies have indicated that N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide may interact with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and cognitive function. Additionally, preliminary data suggest potential interactions with dopamine receptors, which could make this compound relevant for treating motor disorders.

The synthesis of N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide involves multiple steps, including functional group transformations and protective group strategies. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for pharmaceutical applications. Researchers have employed techniques such as palladium-catalyzed cross-coupling reactions to construct the quinoline ring system efficiently. These synthetic approaches highlight the compound's feasibility for large-scale production if future clinical trials prove successful.

As interest in targeted therapies grows, compounds like N-benzyl-2-{2-(4-phenylpiperazin-1-yl)quinolin-8-yloxy}acetamide are being evaluated for their potential in personalized medicine. The unique combination of pharmacophores in this molecule allows for selective modulation of specific biological pathways without significant off-target effects. This selectivity is crucial for minimizing side effects and improving patient outcomes.

The pharmacokinetic profile of N-benzyl-2-{2-(4-ph

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